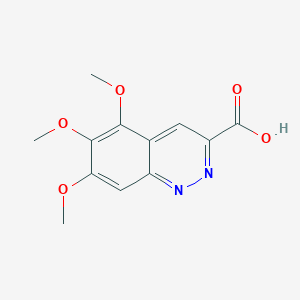

5,6,7-trimethoxycinnoline-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5,6,7-trimethoxycinnoline-3-carboxylic acid involves several steps. One common method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C . This reaction consistently yields the desired compound through a series of intermediate steps. Industrial production methods for this compound are not widely documented, but laboratory synthesis typically follows similar protocols with careful control of reaction conditions to ensure purity and yield.

Analyse Des Réactions Chimiques

5,6,7-trimethoxycinnoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron(III) chloride, hydrazine hydrate, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different derivatives of the compound, while substitution reactions can introduce new functional groups to the molecule.

Applications De Recherche Scientifique

Chemical Properties and Structure

5,6,7-trimethoxycinnoline-3-carboxylic acid is characterized by its molecular formula C12H12N2O5 and a molecular weight of 264.23 g/mol. The compound features a cinnoline backbone with three methoxy groups and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antibacterial properties. For instance, studies have shown that related compounds possess significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Emerging studies have highlighted the anticancer potential of cinnoline derivatives. Specifically, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This positions the compound as a candidate for further development in cancer therapeutics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including coupling reactions and the formation of more complex molecules. The presence of the carboxylic acid group facilitates further functionalization .

Catalysis

Recent advancements have explored the use of this compound in catalytic processes. It has been utilized in the synthesis of amides through direct amidation reactions with amines and carboxylic acids, showcasing its utility in synthetic chemistry .

Case Studies

Mécanisme D'action

The mechanism of action of 5,6,7-trimethoxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .

Comparaison Avec Des Composés Similaires

5,6,7-trimethoxycinnoline-3-carboxylic acid can be compared to other similar compounds, such as 5,6,7-trimethoxyindole derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 5,6,7-trimethoxyindole derivatives have shown significant antitumor activity, which may not be as pronounced in this compound . This highlights the uniqueness of each compound and its specific applications in research and medicine.

Activité Biologique

5,6,7-trimethoxycinnoline-3-carboxylic acid (TMCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the biological activity of TMCA, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

TMCA is characterized by its unique structure, which includes a cinnoline core substituted with three methoxy groups and a carboxylic acid functional group. This structure is believed to contribute to its biological activity, influencing interactions with cellular targets.

Anticancer Activity

Mechanisms of Action:

Research indicates that TMCA exhibits significant anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation: TMCA has been shown to inhibit the proliferation of different cancer cell lines. A study demonstrated that TMCA reduced cell viability in a dose-dependent manner across several cancer types, including breast and colon cancers.

- Induction of Apoptosis: TMCA triggers apoptotic pathways in cancer cells. It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.

- Cell Cycle Arrest: TMCA has been reported to induce cell cycle arrest at specific phases (G1/S or G2/M), effectively halting the progression of cancer cells.

Case Studies:

- Breast Cancer: In vitro studies showed that TMCA significantly decreased the viability of MDA-MB-231 breast cancer cells, with an IC50 value around 15 µM. Flow cytometry analysis revealed that TMCA treatment led to an increase in cells in the sub-G1 phase, indicating apoptosis.

- Colon Cancer: In HT-29 colon cancer cells, TMCA exhibited cytotoxic effects with an IC50 value of approximately 20 µM. The compound was found to downregulate the expression of cyclin D1 and upregulate p21, contributing to G1 phase arrest.

Antimicrobial Activity

TMCA also displays promising antimicrobial properties against various pathogens:

- Bacterial Inhibition: Studies have shown that TMCA possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits biofilm formation.

- Fungal Activity: Preliminary data suggest that TMCA can inhibit the growth of certain fungi, making it a candidate for further investigation in antifungal therapies.

Summary of Biological Activities

Propriétés

IUPAC Name |

5,6,7-trimethoxycinnoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-17-9-5-7-6(10(18-2)11(9)19-3)4-8(12(15)16)14-13-7/h4-5H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNRSJNCTYMSHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NN=C(C=C2C(=C1OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.